1-[5-(3-chlorophenoxy)pentyl]piperidine
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Overview
Description
1-[5-(3-Chlorophenoxy)pentyl]piperidine is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by a piperidine ring attached to a pentyl chain, which is further substituted with a 3-chlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(3-chlorophenoxy)pentyl]piperidine typically involves the following steps:
Formation of the Pentyl Chain: The pentyl chain can be synthesized through a series of reactions starting from readily available precursors such as 1-bromopentane.
Introduction of the 3-Chlorophenoxy Group: This step involves the nucleophilic substitution reaction where the 3-chlorophenol reacts with the pentyl chain to form 3-chlorophenoxypentane.
Cyclization to Form Piperidine Ring: The final step involves the cyclization of the intermediate with piperidine under basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions: 1-[5-(3-Chlorophenoxy)pentyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[5-(3-Chlorophenoxy)pentyl]piperidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[5-(3-chlorophenoxy)pentyl]piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 1-[5-(3-Phenoxyphenoxy)pentyl]piperidine
- 1-[5-(3-Chlorophenoxy)pentyl]-4-methylpiperidine
Comparison: 1-[5-(3-Chlorophenoxy)pentyl]piperidine is unique due to the presence of the 3-chlorophenoxy group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for specific research and industrial purposes.
Properties
IUPAC Name |
1-[5-(3-chlorophenoxy)pentyl]piperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO/c17-15-8-7-9-16(14-15)19-13-6-2-5-12-18-10-3-1-4-11-18/h7-9,14H,1-6,10-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTSPPHRKRVKOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCCCOC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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